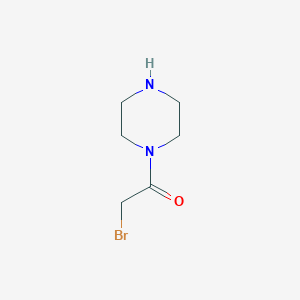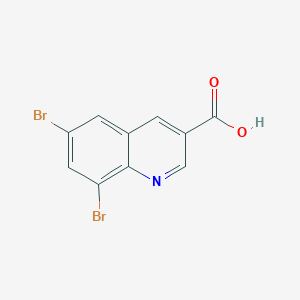
6,8-Dibromoquinoline-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromoquinoline-3-carboxylic Acid: is a brominated derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoquinoline-3-carboxylic Acid typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,8-Dibromoquinoline-3-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as alkyl, aryl, or amino groups.
科学研究应用
6,8-Dibromoquinoline-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 6,8-Dibromoquinoline-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline ring structure allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological processes, making it a valuable tool in medicinal chemistry and drug discovery.
相似化合物的比较
Similar Compounds
- 8-Bromoquinoline-3-carboxylic Acid
- 6-Bromoquinoline-3-carboxylic Acid
- 4-Bromoquinoline-3-carboxylic Acid Ethyl Ester
Uniqueness
6,8-Dibromoquinoline-3-carboxylic Acid is unique due to the presence of two bromine atoms at the 6 and 8 positions of the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it different from other brominated quinoline derivatives. The dual bromination enhances its reactivity and potential for forming diverse chemical structures, which can be exploited in various research and industrial applications.
属性
分子式 |
C10H5Br2NO2 |
|---|---|
分子量 |
330.96 g/mol |
IUPAC 名称 |
6,8-dibromoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |
InChI 键 |
UYCWJQQQGWILIK-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


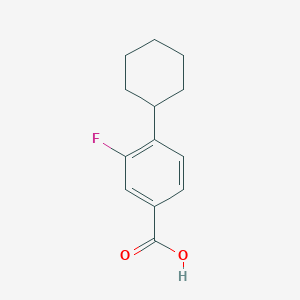
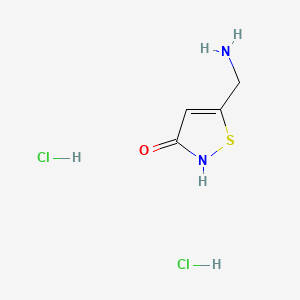
amine hydrochloride](/img/structure/B15298059.png)
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
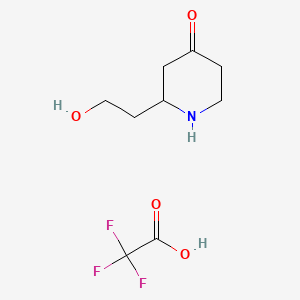
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)
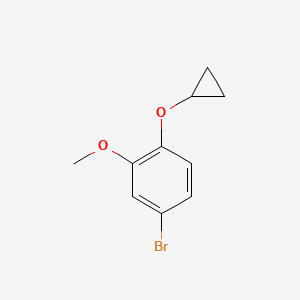
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)
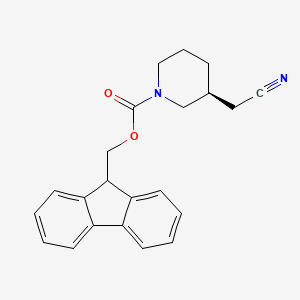


![tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B15298130.png)
![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)
